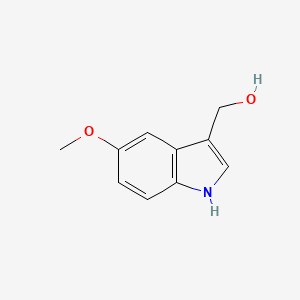
(5-甲氧基-1H-吲哚-3-基)甲醇
描述
(5-methoxy-1H-indol-3-yl)methanol: is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. This compound is characterized by the presence of a methoxy group at the 5-position and a hydroxymethyl group at the 3-position of the indole ring .
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (5-methoxy-1H-indol-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural product analogs.
Biology:
Biological Studies: The compound is used in biological studies to investigate the role of indole derivatives in various biological processes.
Medicine:
Drug Development: It serves as a precursor in the development of drugs targeting neurological and psychiatric disorders due to its structural similarity to serotonin.
Industry:
作用机制
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to impact a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to suppress the iron-induced lipid peroxidation .
Pharmacokinetics
The safety profiles of similar indole derivatives have been studied, with most showing good safety profiles .
Result of Action
Similar indole derivatives have been found to exhibit neuroprotective properties . For instance, some derivatives of 5-methoxy-indole carboxylic acid have shown strong neuroprotection against H2O2-induced oxidative stress in SH-SY5Y cells and 6-OHDA-induced neurotoxicity in rat-brain synaptosomes .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
生化分析
Biochemical Properties
(5-methoxy-1H-indol-3-yl)methanol, like other indole derivatives, has been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are likely due to the compound’s interactions with various enzymes, proteins, and other biomolecules.
Cellular Effects
The effects of (5-methoxy-1H-indol-3-yl)methanol on cells and cellular processes are diverse and complex. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reverse cisplatin-induced augmentation of NO and malondialdehyde (MDA), while boosting the activity of glutathione peroxidase (GPx), and superoxide dismutase (SOD) .
Molecular Mechanism
At the molecular level, (5-methoxy-1H-indol-3-yl)methanol exerts its effects through various mechanisms. It has been suggested that its mechanism of action is predictably through inhibition of reactive oxygen species (ROS) and inflammation . It also downregulates the expression of various signal transduction pathways regulating the genes involved in inflammation .
Dosage Effects in Animal Models
The effects of (5-methoxy-1H-indol-3-yl)methanol can vary with different dosages in animal models. In a rodent model, it was found to normalize plasma levels of biochemical enzymes
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (5-methoxy-1H-indol-3-yl)methanol typically begins with commercially available indole derivatives.
Hydroxymethylation: The hydroxymethyl group at the 3-position can be introduced via a formylation reaction followed by reduction.
Industrial Production Methods: Industrial production methods for (5-methoxy-1H-indol-3-yl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield .
化学反应分析
Types of Reactions:
Oxidation: (5-methoxy-1H-indol-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated indoles, substituted indoles.
相似化合物的比较
(5-methoxy-1-methyl-1H-indol-3-yl)methanol: This compound has a methyl group at the 1-position instead of a hydrogen atom, which can alter its chemical properties and biological activity.
(5-methoxy-1H-indole-3-carboxaldehyde): This compound has an aldehyde group at the 3-position instead of a hydroxymethyl group, affecting its reactivity and applications.
Uniqueness:
Structural Features: The presence of both methoxy and hydroxymethyl groups in (5-methoxy-1H-indol-3-yl)methanol makes it unique compared to other indole derivatives.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
属性
IUPAC Name |
(5-methoxy-1H-indol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-8-2-3-10-9(4-8)7(6-12)5-11-10/h2-5,11-12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHPTCVFDZJNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

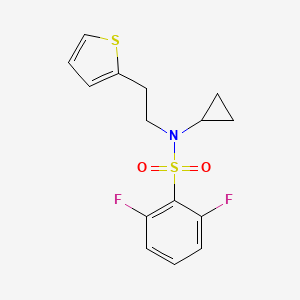
![3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B2368569.png)
![1-(2,5-dimethylbenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2368571.png)
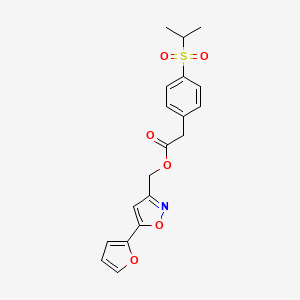

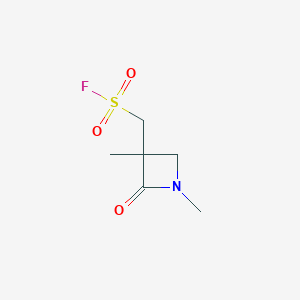
![(5R,7S)-N-(Cyanomethyl)-N-ethyl-2,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2368577.png)
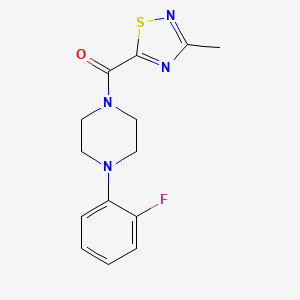
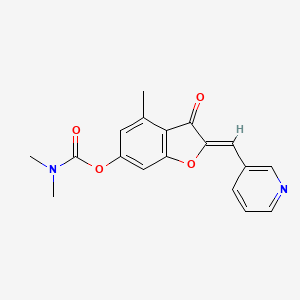

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide](/img/structure/B2368583.png)

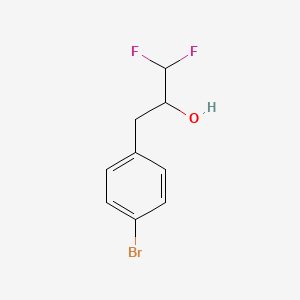
![1-(3,5-Dimethoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea](/img/structure/B2368589.png)
